TED-347

Description

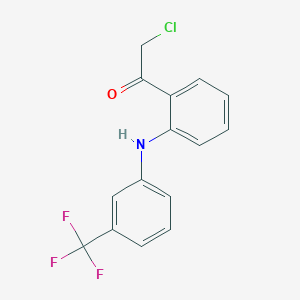

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVDFGYNLUBCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Covalent Inhibition of YAP-TEAD Protein-Protein Interaction by TED-347: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway effector, Yes-associated protein (YAP), and its transcriptional partners, the TEA domain (TEAD) transcription factors, represent a critical nexus in the regulation of cell proliferation, apoptosis, and organ size. Dysregulation of the YAP-TEAD interaction is a key driver in the initiation and progression of various cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of TED-347, a potent, irreversible, and covalent inhibitor of the YAP-TEAD protein-protein interaction. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers actively engaged in the study of the Hippo pathway and the development of novel anticancer therapeutics.

Introduction: The YAP-TEAD Axis as a Therapeutic Target

The Hippo signaling pathway is a crucial regulator of tissue homeostasis.[1] When the pathway is active, YAP is phosphorylated and sequestered in the cytoplasm, preventing it from acting as a transcriptional co-activator.[1] However, in many cancer types, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP.[2] In the nucleus, YAP binds to TEAD transcription factors, driving the expression of a suite of genes that promote cell proliferation and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[3][4]

The interaction between YAP and TEAD is a large, flat protein-protein interface, which has traditionally been challenging to target with small molecules.[5] this compound represents a significant advancement in this field, employing a covalent mechanism to achieve potent and sustained inhibition of this critical oncogenic interaction.[3]

This compound: Mechanism of Covalent Inhibition

This compound is an allosteric inhibitor that functions by covalently modifying a conserved cysteine residue (Cys-367 in TEAD4) located within a central lipid-binding pocket of the TEAD protein.[3][6] This covalent modification induces a conformational change in TEAD that disrupts its interaction with YAP, thereby abrogating downstream transcriptional activity.[3] The irreversible nature of this covalent bond leads to a prolonged duration of action, a desirable characteristic for a therapeutic agent.[3]

Signaling Pathway Diagram

Quantitative Data for this compound

The efficacy and potency of this compound have been characterized through various biochemical and cellular assays. A summary of the key quantitative data is presented below for easy comparison.

| Parameter | Value | Assay | Target | Reference |

| EC50 | 5.9 µM | Cell-free Protein-Protein Interaction | TEAD4-Yap1 | [3][6] |

| Ki | 10.3 µM | Covalent Bonding Kinetics | TEAD4 (Cys-367) | [3][6] |

| Maximum Rate of Inactivation (kinact) | 0.038 h-1 | Time-Dependent Inhibition | TEAD4 | [3][6] |

| t1/2∞ | 18.2 hours | Time-Dependent Inhibition | TEAD4 | [3] |

| Cell Viability Inhibition (GBM43) | Concentration-dependent | Cell-based Assay | Glioblastoma cells | [3][6] |

| CTGF Transcript Reduction | Significant at 10 µM (48h) | qRT-PCR | GBM43 cells | [6] |

| TEAD Reporter Activity Reduction | 0.5-100 µM (24h) | Luciferase Reporter Assay | Transfected cells | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to quantify the disruption of the YAP-TEAD protein-protein interaction in a cell-free system.

Materials:

-

Purified, tagged TEAD protein (e.g., GST-TEAD)

-

Purified, tagged YAP protein fragment (e.g., His-YAP)

-

TR-FRET Donor Fluorophore-conjugated antibody (e.g., Anti-GST-Terbium)

-

TR-FRET Acceptor Fluorophore-conjugated antibody (e.g., Anti-His-d2)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

This compound stock solution in DMSO

-

384-well low-volume microplates

Protocol:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 384-well plate, add TEAD protein to a final concentration of 10 nM.

-

Add the this compound dilutions to the wells. Include a DMSO-only control.

-

Incubate for 30 minutes at room temperature.

-

Add YAP protein fragment to a final concentration of 20 nM.

-

Add the donor and acceptor antibodies according to the manufacturer's recommendations.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against the concentration of this compound to determine the EC50.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to demonstrate the disruption of the YAP-TEAD interaction within a cellular context.

Materials:

-

GBM43 or HEK-293T cells

-

Plasmids encoding tagged YAP (e.g., FLAG-YAP) and tagged TEAD (e.g., Myc-TEAD)

-

Transfection reagent

-

Cell lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors

-

Wash buffer: Cell lysis buffer with 500 mM NaCl

-

Antibody against one of the tags (e.g., anti-FLAG M2 affinity gel)

-

Elution buffer: SDS-PAGE sample buffer

-

Antibodies for Western blotting (e.g., anti-Myc and anti-FLAG)

Protocol:

-

Co-transfect cells with FLAG-YAP and Myc-TEAD plasmids.

-

24 hours post-transfection, treat the cells with this compound (e.g., 5 µM) or DMSO for 48 hours.[6]

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the supernatant with anti-FLAG affinity gel overnight at 4°C with gentle rotation.

-

Wash the beads three times with wash buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using anti-Myc and anti-FLAG antibodies to detect co-precipitated Myc-TEAD and immunoprecipitated FLAG-YAP, respectively.

TEAD Luciferase Reporter Assay

This assay measures the transcriptional activity of the YAP-TEAD complex.

Materials:

-

HEK-293 or GBM43 cells

-

A luciferase reporter plasmid containing TEAD-responsive elements (e.g., pGL3.1 with the CTGF promoter).[7]

-

A control plasmid for normalization (e.g., a plasmid encoding Renilla luciferase).[7]

-

Plasmids expressing Yap1 and TEAD4.[7]

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Plate cells in a 96-well plate.[7]

-

After 24 hours, co-transfect the cells with the TEAD-responsive luciferase reporter, the Renilla control plasmid, and the Yap1 and TEAD4 expression plasmids.[7]

-

48 hours post-transfection, treat the cells with a dilution series of this compound for another 48 hours.[7]

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition of TEAD transcriptional activity.

Experimental and Logical Workflows

The characterization of a covalent inhibitor like this compound follows a logical progression from biochemical validation to cellular and in vivo efficacy studies.

Experimental Workflow for Covalent Inhibitor Characterization

Conclusion

This compound is a valuable tool for dissecting the biological roles of the YAP-TEAD signaling axis and serves as a promising lead compound for the development of novel cancer therapeutics. Its covalent mechanism of action provides a robust and sustained inhibition of this critical oncogenic pathway. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the YAP-TEAD interaction and to aid in the discovery and characterization of the next generation of covalent inhibitors.

References

- 1. portlandpress.com [portlandpress.com]

- 2. pnas.org [pnas.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Allosteric Inhibition of TEAD by TED-347

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical, evolutionarily conserved network that governs organ size, tissue homeostasis, and cell fate by regulating cell proliferation and apoptosis.[1][2][3] Dysregulation of this pathway is a key driver in the development and progression of various cancers.[4][5] The terminal effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ. When the Hippo kinase cascade is inactive ("Hippo-off" state), unphosphorylated YAP/TAZ translocates to the nucleus, where it binds to the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[2][5] This interaction is the final and essential step for activating a potent oncogenic transcriptional program.

The YAP-TEAD protein-protein interaction (PPI) represents a compelling therapeutic target. Disrupting this complex can neutralize the oncogenic output of a hyperactive Hippo pathway. TED-347 has emerged as a key chemical probe for studying this interaction. It is a potent, irreversible, and covalent allosteric inhibitor that prevents the formation of the functional YAP-TEAD complex.[6][7][8] This guide provides a comprehensive technical overview of the mechanism of this compound, its quantitative characteristics, and the detailed experimental protocols used for its validation.

The Hippo-YAP-TEAD Signaling Pathway

The activity of the Hippo pathway is fundamentally a molecular switch.

-

Hippo "On" State (Tumor Suppressive): In response to signals like high cell density, the core kinase cascade (MST1/2 and LATS1/2) becomes active. LATS1/2 phosphorylates YAP, creating a binding site for 14-3-3 proteins, which sequester YAP in the cytoplasm for degradation.[2][4] This prevents YAP from entering the nucleus, and TEAD-dependent gene transcription is suppressed.

-

Hippo "Off" State (Oncogenic): When upstream signals are absent, the kinase cascade is inactive. YAP remains unphosphorylated, translocates into the nucleus, and binds to TEAD transcription factors.[2][5] The resulting YAP-TEAD complex recruits other co-activators to drive the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural and functional insights into the TEAD-YAP complex in the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. mdpi.com [mdpi.com]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. cancer-research-network.com [cancer-research-network.com]

The Disruption of TEAD Transcriptional Activity by TED-347: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of TED-347, a potent and irreversible covalent inhibitor of the TEAD family of transcription factors. The information presented herein is intended to support research and development efforts targeting the Hippo signaling pathway, a critical regulator of tissue growth and tumorigenesis.

Introduction to the Hippo Pathway and TEAD Transcription Factors

The Hippo signaling pathway is a conserved signaling cascade that plays a crucial role in the regulation of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in the development and progression of various cancers.[1] The primary downstream effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), driving the expression of genes that promote cell proliferation and inhibit apoptosis.[2][3] The interaction between YAP/TAZ and TEAD is therefore a critical node for therapeutic intervention in cancers characterized by Hippo pathway dysregulation.

This compound: A Covalent Inhibitor of the YAP-TEAD Interaction

This compound is a small molecule that acts as a potent, irreversible, and allosteric inhibitor of the YAP-TEAD protein-protein interaction.[4][5] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue (Cys-367 in TEAD4) located within the central lipid-binding pocket of TEAD proteins.[4][5] This covalent modification allosterically disrupts the binding of YAP, thereby inhibiting TEAD-dependent transcriptional activity.[4]

Below is a diagram illustrating the Hippo signaling pathway and the point of intervention for this compound.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters defining the activity of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Target | Assay |

| EC50 | 5.9 µM | TEAD4-Yap1 Interaction | Cell-free protein-protein interaction assay |

| Ki | 10.3 µM | TEAD4 (Cys-367) | Covalent binding kinetics |

| kinact | 0.038 h-1 | TEAD4 | Inactivation rate |

| t1/2∞ | 18.2 h | TEAD4 | Half-life of inactivation |

Table 2: Cellular Activity of this compound

| Activity | Cell Line | Effect |

| Inhibition of Cell Viability | GBM43 (Glioblastoma) | Inhibition of viability by 30% at 10 µM |

| Disruption of YAP-TEAD Interaction | HEK293T | Significant loss of co-immunoprecipitation of Myc-TEAD4 and FLAG-Yap1 at 5 µM |

| Inhibition of TEAD Reporter Activity | HEK293 or GBM43 | Dose-dependent reduction in reporter activity (0.5-100 µM) |

| Downregulation of Target Gene Expression | GBM43 | Significant reduction in CTGF transcript levels at 10 µM |

Comparison with Other Covalent TEAD Inhibitors

This compound is one of several covalent inhibitors that target the TEAD palmitate-binding pocket. A comparison with other notable covalent inhibitors provides context for its potency and mechanism.

Table 3: Comparative Potency of Covalent TEAD Inhibitors

| Inhibitor | Target | IC50 (TEAD Transcriptional Activity) | Mechanism of Covalent Modification |

| This compound | Pan-TEAD | Not explicitly reported in a comparative assay | Chloromethyl ketone warhead |

| K-975 | Pan-TEAD | ~70% inhibition at 10 µM in a reporter assay[7] | Acrylamide warhead |

| DC-TEADin02 | Pan-TEAD | 197 nM (TEAD autopalmitoylation)[8] | Vinyl sulfonamide warhead |

| MYF-03-69 | Pan-TEAD | 56 nM[9][10] | Acrylamide warhead |

Data sourced from[7][8][9][10][11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on TEAD transcriptional activity.

TEAD Luciferase Reporter Assay

This assay quantifies the transcriptional activity of TEAD in response to inhibitors.

Protocol:

-

Cell Seeding: Seed HEK293T or other suitable cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., containing tandem GTIIC TEAD-binding sites) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Inhibitor Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of TEAD activity relative to the vehicle-treated control.

TEAD-YAP Co-Immunoprecipitation

This technique is used to assess the effect of this compound on the interaction between TEAD and YAP in a cellular context.

Protocol:

-

Cell Culture and Transfection: Culture HEK293T cells and co-transfect with expression plasmids for epitope-tagged TEAD (e.g., Myc-TEAD4) and YAP (e.g., FLAG-YAP1).

-

Inhibitor Treatment: 24 hours post-transfection, treat the cells with this compound (e.g., 5 µM) or vehicle control for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable immunoprecipitation buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose/magnetic beads.

-

Incubate the pre-cleared lysates with an anti-FLAG antibody (or anti-Myc, depending on the desired pulldown) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-Myc and anti-FLAG antibodies to detect the co-immunoprecipitated proteins.

Cell Viability Assay (MTT/MTS)

This assay measures the effect of this compound on the viability of cancer cells.

Protocol:

-

Cell Seeding: Seed glioblastoma cells (e.g., GBM43) in a 96-well plate at an appropriate density.

-

Inhibitor Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR) for CTGF Expression

This method is used to quantify the change in the mRNA levels of the TEAD target gene, CTGF.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells (e.g., GBM43) with this compound (e.g., 10 µM) or vehicle for 24-48 hours. Extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes specific for CTGF and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of CTGF mRNA using the ΔΔCt method.[12]

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for characterizing this compound and the logical flow of its mechanism of action.

Conclusion

This compound represents a valuable chemical probe for studying the Hippo pathway and a promising starting point for the development of novel anticancer therapeutics. Its covalent mechanism of action provides durable inhibition of the YAP-TEAD interaction, leading to the suppression of TEAD transcriptional activity and a reduction in cancer cell viability. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to target this critical oncogenic pathway.

References

- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 2. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]

- 11. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Specificity of TED-347 for TEAD Isoforms

For Researchers, Scientists, and Drug Development Professionals

Abstract

TED-347 is a potent, irreversible, covalent, and allosteric inhibitor of the protein-protein interaction between the transcriptional co-activator YAP and the TEA domain (TEAD) family of transcription factors.[1][2] As key downstream effectors of the Hippo signaling pathway, the four TEAD isoforms (TEAD1-4) are critical regulators of cell proliferation and organ size and are implicated in the development of various cancers.[3][4] this compound exerts its function by covalently binding to a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins, which allosterically inhibits the YAP-TEAD interaction.[2][5] This technical guide provides a detailed overview of the specificity of this compound for the different TEAD isoforms, presenting the available quantitative data, outlining the experimental protocols for assessing isoform specificity, and illustrating the relevant biological pathways and experimental workflows.

Quantitative Data on this compound Specificity for TEAD Isoforms

The following table summarizes the key quantitative parameters defining the interaction of this compound with TEAD isoforms based on currently available literature.

| Isoform | Parameter | Value | Assay Type | Reference |

| TEAD4 | EC50 | 5.9 µM | Cell-free YAP1-TEAD4 Interaction Assay | [1][2][5][6] |

| Ki | 10.3 µM | Covalent Bonding Kinetics | [1][2][5] | |

| TEAD2 | Efficacy | Same as TEAD4 | Not Specified | [6] |

| TEAD1 | IC50/Kd/Ki | Data not publicly available | - | - |

| TEAD3 | IC50/Kd/Ki | Data not publicly available | - | - |

Note: While some sources describe this compound as a pan-TEAD inhibitor due to the high conservation of the binding pocket, specific quantitative data for TEAD1 and TEAD3 are not available in the primary literature.

Signaling Pathway and Mechanism of Action

The Hippo signaling pathway is a critical regulator of tissue growth and organ size. When the pathway is active, YAP is phosphorylated and retained in the cytoplasm. When the pathway is inactive, YAP translocates to the nucleus and binds to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies are crucial for assessing the isoform specificity of TEAD inhibitors like this compound. Below are representative protocols for key assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantitatively measure the disruption of the YAP-TEAD protein-protein interaction in a high-throughput format.

Materials:

-

Purified, His-tagged TEAD isoform (YAP-binding domain)

-

Biotinylated YAP peptide (e.g., amino acids 50-100)

-

Europium-labeled anti-His antibody (Donor)

-

Streptavidin-conjugated fluorophore (e.g., XL665 or d2) (Acceptor)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

This compound stock solution in DMSO

-

384-well low-volume white plates

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor or excess unlabeled YAP peptide as a positive control (0% activity).

-

TEAD-Antibody Incubation: Prepare a solution of the desired TEAD isoform and the Europium-labeled anti-His antibody in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range. Incubate this mixture at room temperature for 30-60 minutes.

-

Dispense TEAD Complex: Add the TEAD-antibody complex to the wells containing the plated compounds.

-

YAP-Streptavidin Incubation: In a separate tube, prepare a solution of the biotinylated YAP peptide and the streptavidin-conjugated acceptor fluorophore in assay buffer. Incubate at room temperature for 30-60 minutes.

-

Initiate Reaction: Add the YAP-streptavidin complex to the wells. The final volume should be around 20 µL.

-

Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light. For covalent inhibitors like this compound, a pre-incubation step of the compound with the TEAD protein before adding the YAP peptide may be necessary to observe time-dependent inhibition.

-

Plate Reading: Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) Assay

This cell-based assay is used to validate the disruption of the endogenous YAP-TEAD interaction by an inhibitor.

Materials:

-

Cell line with high endogenous YAP/TEAD activity (e.g., GBM43, NCI-H226)

-

This compound

-

Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

-

Antibodies: Anti-TEAD (for immunoprecipitation), Anti-YAP (for detection), and appropriate isotype control IgG.

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer: Cell Lysis Buffer with reduced detergent (e.g., 0.1% NP-40)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO vehicle control for the desired time (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in ice-cold Co-IP Lysis Buffer for 30 minutes on a rotator at 4°C.

-

Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-TEAD antibody or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-YAP antibody to detect the co-immunoprecipitated YAP. An input control (a small fraction of the lysate before immunoprecipitation) should be run to confirm equal protein loading. A significant reduction in the amount of co-precipitated YAP in this compound-treated samples indicates disruption of the YAP-TEAD interaction.[1][6]

Experimental and Logical Workflows

Visualizing the workflow for determining inhibitor specificity can clarify the experimental strategy.

References

- 1. Novel Allosteric Effectors Targeting Human Transcription Factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Vera Bradley Foundation Scholars Program: Vera Bradley Foundation Center for Breast Cancer Research: Research Centers & Initiatives: Research: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]

- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Structural Basis of TED-347 Interaction with TEAD4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transcriptional coactivator Yes-associated protein (YAP) and its interaction with the TEA domain (TEAD) family of transcription factors are central to the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and tumorigenesis. The TEAD-YAP interface presents a compelling target for anti-cancer therapeutics. This technical guide delves into the structural and mechanistic basis of the interaction between the potent, irreversible, and allosteric inhibitor, TED-347, and TEAD4. We provide a comprehensive overview of the binding kinetics, cellular activity, and the key structural features governing this interaction. This document consolidates quantitative data into accessible tables, outlines detailed experimental methodologies for key assays, and presents visual diagrams of relevant pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

The Hippo signaling pathway is a key regulator of tissue growth and its dysregulation is implicated in the development of various cancers. The interaction between the transcriptional coactivator YAP and the TEAD family of transcription factors is a critical downstream event in this pathway. This protein-protein interaction (PPI) is essential for the nuclear translocation of YAP and the subsequent activation of genes that promote cell proliferation and inhibit apoptosis. Consequently, inhibiting the TEAD-YAP interaction has emerged as a promising strategy for cancer therapy.

This compound is a small molecule inhibitor that has been identified as a potent and specific disruptor of the TEAD-YAP interaction.[1][2][3] It acts as an irreversible, covalent, and allosteric inhibitor of TEAD4.[1][2][3] This guide provides an in-depth analysis of the structural basis of the this compound and TEAD4 interaction, compiling available data to serve as a valuable resource for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the interaction of this compound with TEAD4.

| Parameter | Value | Assay Type | Reference |

| EC50 | 5.9 µM | TEAD4-Yap1 protein-protein interaction (cell-free) | [1][2][3] |

| Ki | 10.3 µM | Covalent binding to Cys-367 of TEAD4 | [1][2] |

| Maximum Rate of Inactivation (k_inact_) | 0.038 h⁻¹ | Time-dependent inhibition | [4] |

| Half-life at infinite concentration (t_1/2_∞) | 18.2 h | Time-dependent inhibition | [4] |

Table 1: Biochemical and Kinetic Parameters of this compound.

| Cell Line | Assay | Endpoint | This compound Concentration(s) | Incubation Time | Outcome | Reference |

| GBM43 | Cell Viability | Reduction in viability | 0.5 - 100 µM | 48 h | 30% inhibition at 10 µM | [1] |

| HEK-293 | Co-immunoprecipitation | Disruption of Myc-TEAD4 and FLAG-Yap1 interaction | 5 µM | 48 h | Significant loss of co-immunoprecipitation | [1] |

| HEK-293 | Luciferase Reporter Assay | Inhibition of TEAD transcriptional activity | 0.5 - 100 µM | 24 h | Dose-dependent reduction in reporter activity | [1] |

| GBM43 | Luciferase Reporter Assay | Inhibition of TEAD4 transcriptional activity | 0.5 - 100 µM | - | Inhibition of transcriptional activity | [1] |

| HEK-293 | Gene Expression (qRT-PCR) | Reduction in CTGF transcript levels | 10 µM | 48 h | Significant reduction in CTGF mRNA | [1] |

Table 2: Cellular Activity of this compound.

Structural Basis of Interaction

This compound functions as a covalent and allosteric inhibitor of the TEAD4-YAP interaction.[1][2][3] The primary mechanism involves the specific and irreversible binding of this compound to a conserved cysteine residue, Cys-367, located within a central hydrophobic pocket of the TEAD4 protein.[1][2] This pocket is distinct from the primary YAP binding interface.

While a co-crystal structure of this compound with TEAD4 has been reported, the electron density for the inhibitor was not well-resolved, suggesting some degree of conformational flexibility or partial occupancy.[5][6] However, molecular modeling and biochemical data strongly support the covalent modification of Cys-367 as the key determinant for its inhibitory activity.[5] The covalent attachment of this compound to this allosteric site is believed to induce a conformational change in TEAD4 that, while not dramatically altering the overall fold, is sufficient to disrupt the binding of YAP.

The chloromethyl ketone "warhead" of this compound is the reactive group that forms the covalent bond with the thiol group of Cys-367. This covalent and irreversible binding explains the time-dependent nature of the inhibition observed for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and TEAD4.

Protein Expression and Purification of TEAD4 (for structural and biochemical studies)

A detailed protocol for the expression and purification of the TEAD4 YAP-binding domain (YBD) is crucial for in vitro studies. While the specific protocol for the TEAD4 used in the initial this compound studies is not fully detailed in the available literature, a general approach based on similar studies is outlined below.

Workflow for TEAD4 YBD Expression and Purification

References

- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]

- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. selleckchem.com [selleckchem.com]

- 5. doaj.org [doaj.org]

- 6. Small-Molecule Covalent Modification of Conserved Cysteine Leads to Allosteric Inhibition of the TEAD⋅Yap Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of TED-347 on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TED-347 is a potent, irreversible, and allosteric inhibitor of the YAP-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway that is frequently dysregulated in various cancers. By covalently binding to a conserved cysteine residue in the palmitate-binding pocket of TEAD transcription factors, this compound effectively disrupts the formation of the YAP-TEAD transcriptional complex. This inhibition leads to the downregulation of pro-proliferative and anti-apoptotic target genes, resulting in a significant impact on cancer cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes the available quantitative data on its anti-proliferative effects, and offers detailed protocols for key experimental procedures to facilitate further research and development.

Introduction

The Hippo signaling pathway plays a crucial role in regulating organ size, tissue homeostasis, and cell proliferation. Its dysregulation is a key driver in the development and progression of numerous cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the major downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.

This compound has emerged as a promising small molecule inhibitor that directly targets the YAP-TEAD interaction. Its unique mechanism of irreversible and allosteric inhibition offers a potential therapeutic strategy for cancers dependent on YAP-TEAD signaling. This document details the current understanding of this compound's impact on cancer cell proliferation.

Mechanism of Action

This compound functions as a covalent inhibitor of the YAP-TEAD protein-protein interaction. It specifically and irreversibly binds to Cysteine 367 (Cys367) within the central pocket of TEAD4.[1][2] This covalent modification allosterically disrupts the binding of YAP to TEAD, thereby preventing the formation of the active transcriptional complex. The inhibition of the YAP-TEAD interaction has been shown to downregulate the expression of downstream target genes, such as Connective Tissue Growth Factor (CTGF), which is involved in cell proliferation and fibrosis.[1][2]

Quantitative Data on Anti-Proliferative Effects

The inhibitory activity of this compound has been quantified through various in vitro assays. The available data primarily focuses on its interaction with the TEAD4-YAP1 complex and its effect on the viability of the glioblastoma cell line GBM43.

| Parameter | Value | Assay Condition | Reference |

| EC50 (TEAD4-Yap1 Interaction) | 5.9 µM | Cell-free protein-protein interaction assay | [1][2][3] |

| Ki (Covalent Binding to TEAD4) | 10.3 µM | Kinetic analysis of covalent modification | [1][2] |

| Cell Viability Inhibition (GBM43) | 30% inhibition at 10 µM | 48-hour incubation | [2] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted for determining the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., GBM43)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) group.

-

Incubate for the desired time period (e.g., 48 hours).

-

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP) of YAP-TEAD Complex

This protocol describes the immunoprecipitation of the YAP-TEAD complex to assess the inhibitory effect of this compound.

Materials:

-

Cells expressing tagged versions of YAP and TEAD (e.g., FLAG-YAP and Myc-TEAD)

-

This compound

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Anti-FLAG M2 Magnetic Beads (or equivalent)

-

Antibodies: anti-FLAG, anti-Myc, and appropriate secondary antibodies

-

Wash Buffer (e.g., lysis buffer with a lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to ~80-90% confluency.

-

Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold Co-IP Lysis Buffer and scrape the cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody (to pull down FLAG-YAP) overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with anti-FLAG and anti-Myc antibodies to detect the immunoprecipitated YAP and co-immunoprecipitated TEAD, respectively.

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies against cancers driven by the Hippo-YAP pathway. Its demonstrated ability to covalently inhibit the YAP-TEAD interaction and reduce the viability of cancer cells underscores its therapeutic potential. However, further research is required to fully elucidate its anti-proliferative profile. Future studies should focus on:

-

Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive and resistant cancer types.

-

Investigating the effects of this compound on cell cycle progression and apoptosis to provide a more comprehensive understanding of its mechanism of action.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the investigation and potential clinical translation of this compound and other next-generation YAP-TEAD inhibitors.

References

Methodological & Application

Application Notes and Protocols for TED-347, an Irreversible YAP-TEAD Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for TED-347, a potent, irreversible, and allosteric covalent inhibitor of the YAP-TEAD protein-protein interaction. This compound specifically targets cysteine 367 (Cys367) in the central pocket of TEAD4, disrupting its association with YAP and subsequently inhibiting TEAD transcriptional activity.[1][2] This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for the use of this compound in a research setting.

Mechanism of Action

This compound functions by covalently binding to TEAD proteins, thereby preventing the interaction with the transcriptional co-activator YAP.[1][2] This disruption of the YAP-TEAD complex is critical as this interaction is a key downstream effector of the Hippo signaling pathway, which is often dysregulated in various cancers. The inhibition of YAP-TEAD mediated transcription leads to a reduction in the expression of pro-proliferative and anti-apoptotic genes, ultimately resulting in decreased cancer cell viability.[2][3][4]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and experimental parameters for this compound.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Target | Value | Assay Type |

| EC50 | TEAD4-Yap1 Interaction | 5.9 µM | Cell-free protein-protein interaction assay |

| Ki | TEAD4 (Cys367) | 10.3 µM | Biochemical Assay |

| t1/2∞ | TEAD4 Inactivation | 18.2 hours | Biochemical Assay |

Data sourced from multiple references.[1][2][3][5][6]

Table 2: Recommended Concentrations for Cell-Based Assays

| Assay Type | Cell Lines | Concentration Range | Incubation Time |

| TEAD Reporter Assay | HEK-293, GBM43 | 0.5 - 100 µM | 24 - 48 hours |

| Cell Viability Assay | GBM43 | 0.5 - 100 µM | 48 hours |

| Co-Immunoprecipitation | HEK-293T | 5 µM | 48 hours |

| CTGF Transcript Level Analysis | Not Specified | 10 µM | 48 hours |

Data compiled from various sources.[1][3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its in vitro evaluation.

References

Application Notes and Protocols for TED-347 in Glioblastoma Cell Line GBM43

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is an aggressive and challenging-to-treat primary brain tumor. The Hippo signaling pathway, and its downstream effectors YAP and TAZ, have emerged as critical regulators of GBM progression, making them attractive therapeutic targets. The transcriptional activity of YAP/TAZ is primarily mediated through their interaction with the TEAD family of transcription factors. TED-347 is a potent, irreversible, and covalent small molecule inhibitor that allosterically targets the YAP-TEAD protein-protein interaction. It achieves this by specifically binding to Cys-367 within the central pocket of TEAD transcription factors.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on the glioblastoma cell line GBM43.

Mechanism of Action of this compound

This compound functions by disrupting the interaction between the transcriptional co-activator YAP and the transcription factor TEAD. This disruption prevents the transcription of downstream target genes, such as Connective Tissue Growth Factor (CTGF), which are involved in cell proliferation and survival. The inhibition is covalent and irreversible, leading to a sustained blockade of the YAP-TEAD signaling axis.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Reference |

| Target | YAP-TEAD Protein-Protein Interaction | [1] |

| Binding Site | Cys-367 of TEAD4 | [1] |

| EC50 (TEAD4-Yap1 Interaction) | 5.9 µM | [1] |

| Ki (TEAD4) | 10.3 µM | [1] |

Table 2: Cellular Activity of this compound in GBM43 Cells

| Assay | Concentration | Time Point | Result | Reference |

| Cell Viability | 10 µM | 48 hours | 30% inhibition | [1] |

| TEAD Transcriptional Activity | 0.5-100 µM | 24 hours | Dose-dependent reduction in reporter activity | [1] |

| CTGF Transcript Levels | 10 µM | 48 hours | Significant reduction | [1] |

Experimental Protocols

Cell Culture

Materials:

-

GBM43 cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Culture GBM43 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells when they reach 80-90% confluency using Trypsin-EDTA for detachment.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Materials:

-

GBM43 cells

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Protocol:

-

Seed GBM43 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium from a stock solution. The final concentrations should range from 0.5 µM to 100 µM. Include a vehicle control (DMSO).

-

Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound.

-

Incubate the plate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC Staining)

While direct evidence of this compound inducing apoptosis in GBM43 is not yet published, inhibition of the YAP-TEAD pathway is known to promote apoptosis in cancer cells. This protocol allows for the investigation of this potential effect.

Materials:

-

GBM43 cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed GBM43 cells in 6-well plates and allow them to adhere.

-

Treat cells with desired concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) and a vehicle control for 48 hours.

-

Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is a general guideline and may require optimization for GBM43 cells.

Materials:

-

GBM43 cells treated with this compound (e.g., 5 µM for 48 hours) and control cells.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Anti-TEAD4 antibody

-

Anti-YAP1 antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Protocol:

-

Lyse the treated and control GBM43 cells and quantify the protein concentration.

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-TEAD4 antibody overnight at 4°C.

-

Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blot using an anti-YAP1 antibody to detect the co-immunoprecipitated YAP1.

Quantitative Real-Time PCR (qRT-PCR) for CTGF Expression

Materials:

-

GBM43 cells treated with this compound (e.g., 10 µM for 48 hours) and control cells.

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

-

Primers for CTGF and a reference gene (e.g., GAPDH)

Primer Sequences (Human):

-

CTGF Forward: 5'-GAGGAAAACATTAAGAAGGGCAAA-3'

-

CTGF Reverse: 5'-CGGCACAGGTCTTTGATGA-3'

-

GAPDH Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'

-

GAPDH Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'

Protocol:

-

Extract total RNA from treated and control GBM43 cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using SYBR Green master mix and the primers for CTGF and GAPDH.

-

Analyze the data using the ΔΔCt method to determine the relative expression of CTGF, normalized to GAPDH expression.

Conclusion

This compound presents a valuable tool for investigating the role of the YAP-TEAD signaling axis in glioblastoma. The protocols provided herein offer a framework for characterizing the effects of this compound on the viability, apoptotic response, and target gene expression in the GBM43 cell line. Researchers are encouraged to optimize these protocols for their specific experimental conditions.

References

Application Notes and Protocols for TED-347 in Cell Culture

Determining the Optimal Concentration of the YAP-TEAD Inhibitor TED-347

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, irreversible, and covalent allosteric inhibitor of the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) protein-protein interaction.[1][2][3][4][5] By specifically and covalently binding to Cys-367 within the central pocket of TEAD4, this compound effectively blocks TEAD transcriptional activity, which plays a crucial role in cell proliferation and tumorigenesis.[1][4] These application notes provide detailed protocols for utilizing this compound in cell culture, with a focus on determining its optimal concentration for various experimental endpoints.

Mechanism of Action

This compound disrupts the Hippo signaling pathway, a critical regulator of organ size and tumor suppression.[4][6] The pathway normally phosphorylates and inactivates YAP, preventing its translocation to the nucleus. In many cancers, the Hippo pathway is defective, leading to the accumulation of nuclear YAP, which then binds to TEAD transcription factors to drive the expression of genes involved in cell proliferation and apoptosis inhibition.[4] this compound directly targets the YAP-TEAD interaction, thereby inhibiting the oncogenic functions of YAP.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell line, assay type, and incubation time. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Assay Condition | Reference |

| EC50 | 5.9 μM | TEAD4-Yap1 Protein-Protein Interaction (Cell-free) | [1][2][3][4][5] |

| Ki | 10.3 μM | Covalent binding to TEAD4 (Cys-367) | [1][4] |

| t1/2∞ | 18.2 hours | Maximum rate of inactivation | [1][4] |

Table 1: Biochemical and Kinetic Parameters of this compound.

| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |

| GBM43 | Cell Viability | 0.5 - 100 μM | 48 hours | Inhibition of cancer cell viability (30% inhibition at 10 μM) | [1] |

| GBM43 | TEAD Transcriptional Activity | 0.5 - 100 μM | Not Specified | Inhibition of TEAD4 transcriptional activity | [1][4] |

| HEK-293 | Co-immunoprecipitation | 5 μM | 48 hours | Significant loss of Myc-TEAD4 and FLAG-Yap1 co-immunoprecipitation | [1] |

| HEK-293 | Reporter Gene Assay | 0.5 - 100 μM | 24 hours | Reduction in TEAD reporter activity | [1] |

| HEK-293 | Gene Expression (CTGF) | 10 μM | 48 hours | Significant reduction in CTGF transcript levels | [1] |

| HEK-293, GBM43 | Reporter Gene Assay | 0.5, 1.0, 5.0, 10, 25 μM | 48 hours | Dose-dependent inhibition of CTGF promoter-driven luciferase activity | [2][3] |

Table 2: Experimentally Determined Effective Concentrations of this compound in Cell-Based Assays.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO at concentrations up to 69 mg/mL (219.95 mM).[3] For a typical 10 mM stock solution, dissolve 3.137 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]

General Workflow for Cell-Based Assays

Cell Viability Assay (Example using GBM43 cells)

Materials:

-

GBM43 cells

-

Complete culture medium

-

96-well clear-bottom black plates

-

This compound stock solution (10 mM in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader capable of luminescence detection

Protocol:

-

Seed GBM43 cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is from 0.1 µM to 100 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 48 hours.

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for the recommended time to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

TEAD Reporter Gene Assay (Example using HEK-293 cells)

Materials:

-

HEK-293 cells

-

Complete culture medium

-

96-well white plates

-

TEAD reporter plasmid (e.g., pGL3.1 with a CTGF promoter) and a control plasmid (e.g., TK-Renilla luciferase)

-

Transfection reagent

-

This compound stock solution (10 mM in DMSO)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Plate HEK-293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[2][3]

-

After 24 hours, co-transfect the cells with the TEAD reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[2][3]

-

Incubate for 24-48 hours to allow for plasmid expression.

-

Treat the cells with a range of this compound concentrations (e.g., 0.5 µM to 25 µM) for an additional 24 to 48 hours.[2][3]

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the TEAD reporter (firefly) luciferase activity to the control (Renilla) luciferase activity. Further normalize the results to the vehicle-treated control cells to determine the fold change in reporter activity.

Conclusion

The optimal concentration of this compound is highly dependent on the experimental context. For initial studies, a dose-response experiment is recommended, starting with concentrations ranging from 0.5 µM to 50 µM. Based on the provided data, a concentration of 5-10 µM is often effective for observing significant biological effects in cell-based assays with an incubation time of 48 hours. Researchers should carefully optimize the concentration and incubation time for their specific cell line and experimental goals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. This compound | YAP | TargetMol [targetmol.com]

- 6. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TED-347: A Covalent Inhibitor of YAP-TEAD Interaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of TED-347, a potent, irreversible, and allosteric inhibitor of the YAP-TEAD protein-protein interaction. This compound covalently binds to Cys-367 within the central pocket of TEAD, effectively blocking its transcriptional activity and demonstrating anti-tumor properties.[1][2] These guidelines are intended to ensure consistent and effective use of this compound in research settings.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₁ClF₃NO[1][3] |

| Molecular Weight | 313.70 g/mol [1] |

| CAS Number | 2378626-29-8[1] |

| Appearance | Light yellow to green-yellow solid[1] |

| Storage (Powder) | 3 years at -20°C, 2 years at 4°C[1] |

| Storage (in Solvent) | 2 years at -80°C, 1 year at -20°C[1] |

Stock Solution Preparation

Proper preparation of stock solutions is critical for accurate and reproducible experimental results. DMSO is the recommended solvent for creating high-concentration stock solutions of this compound. It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][4]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended for complete dissolution)[5]

Protocol for 10 mM DMSO Stock Solution:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use 3.137 mg of this compound.

-

Add the appropriate volume of anhydrous DMSO to the this compound powder.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution. The solution should be clear.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]

Stock Solution Concentration and Volume Guide:

| Target Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

| 1 mM | 3.1878 mL | 15.9388 mL | 31.8776 mL |

| 5 mM | 0.6376 mL | 3.1878 mL | 6.3755 mL |

| 10 mM | 0.3188 mL | 1.5939 mL | 3.1878 mL |

| 50 mM | 0.0638 mL | 0.3188 mL | 0.6376 mL |

Data derived from Selleck Chemicals and MedchemExpress datasheets.[1][6]

In Vitro Experimental Protocols

This compound has been shown to functionally disrupt the TEAD-YAP interaction in cells and reduce the viability of patient-derived glioblastoma cell lines.[4][6]

Cell-Based Assay Protocol Example:

This protocol is adapted from studies using HEK-293 and GBM43 cells.[6]

Materials:

-

HEK-293 or GBM43 cells

-

Appropriate cell culture medium and supplements

-

96-well microplates

-

Reporter plasmids (e.g., pGL3.1 with CTGF promoter) and control plasmids (e.g., TK-Renilla luciferase)

-

Transfection reagent

-

This compound DMSO stock solution

-

Luciferase assay reagent

Procedure:

-

Plate cells at a density of 2.4 x 10⁴ cells/well in a 96-well plate.

-

After 24 hours, transfect the cells with the appropriate reporter and control plasmids.

-

Allow the cells to recover and express the plasmids for 48 hours.

-

Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1.0, 5.0, 10, 25 µM).

-

Treat the cells with the diluted this compound solutions and incubate for an additional 48 hours.

-

Measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.

Typical In Vitro Working Concentrations:

| Cell Line | Concentration Range | Incubation Time | Application |

| HEK-293 | 0.5 - 10 µM | 48 hours | Reporter Assays[6] |

| GBM43 | 0.5 - 100 µM | 48 hours | Cell Viability, Reporter Assays, Co-IP[1] |

In Vivo Formulation Protocols

For animal studies, this compound can be formulated for oral or intraperitoneal administration. The following are example formulations. Note: Suspensions should be prepared fresh before each use.

Formulation 1: PEG300, Tween-80, and Saline (Suspension for Oral/IP Injection)

Materials:

-

This compound DMSO stock solution (e.g., 25 mg/mL)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in ddH₂O)

Procedure (for 1 mL):

-

To 400 µL of PEG300, add 100 µL of a 25 mg/mL this compound DMSO stock solution.

-

Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 and mix until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL. This will result in a 2.5 mg/mL suspended solution.[1]

Formulation 2: Corn Oil (Clear Solution)

Materials:

-

This compound DMSO stock solution (e.g., 62.5 mg/mL)

-

Corn oil

Procedure (for 1 mL):

-

To 900 µL of corn oil, add 100 µL of a 62.5 mg/mL this compound DMSO stock solution.

-

Mix thoroughly until a clear solution is obtained. This yields a solution of ≥ 6.25 mg/mL.[1]

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor of the TEAD-YAP protein-protein interaction, a key component of the Hippo signaling pathway.[4][6] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[2] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activator YAP. YAP then translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. This compound covalently modifies a conserved cysteine (Cys-367) in the palmitate-binding pocket of TEAD, which allosterically disrupts the YAP-TEAD interaction and suppresses TEAD-dependent gene transcription.[1][7][8]

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing this compound stock solutions.

Caption: Workflow for preparing this compound stock solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. chemfarms.com [chemfarms.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | YAP | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound ≥98% (HPLC), powder | 2378626-29-8 [sigmaaldrich.com]

Application Notes and Protocols for Co-Immunoprecipitation Assays with TED-347

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TED-347, a potent and irreversible covalent inhibitor of the YAP-TEAD protein-protein interaction, in co-immunoprecipitation (Co-IP) assays. The following protocols and data are intended to assist researchers in studying the disruption of the YAP-TEAD complex and exploring the downstream effects of this compound in relevant biological systems.

Introduction to this compound

This compound is an allosteric inhibitor that covalently modifies a conserved cysteine (Cys-367) within the central pocket of TEA Domain (TEAD) transcription factors.[1][2] This modification prevents the interaction between TEAD and its co-activator, Yes-associated protein (YAP), a key downstream effector of the Hippo signaling pathway.[2] The dysregulation of the Hippo pathway and the subsequent activation of YAP/TEAD-mediated transcription are implicated in the development and progression of various cancers.[2] this compound serves as a valuable tool to investigate the therapeutic potential of inhibiting this critical protein-protein interaction.

Co-immunoprecipitation is a robust technique to study protein-protein interactions. In the context of this compound, Co-IP can be employed to demonstrate the compound's efficacy in disrupting the endogenous or overexpressed YAP-TEAD complex within a cellular context.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its activity and recommended usage in experimental setups.

| Parameter | Value | Target/System | Reference |

| EC50 | 5.9 µM | TEAD4-Yap1 protein-protein interaction (cell-free assay) | [1][2][3][4][5] |

| Ki | 10.3 µM | Covalent modification of Cys-367 in TEAD4 | [1][2] |

| Effective Co-IP Concentration | 5 µM | Inhibition of Myc-TEAD4 and FLAG-Yap1 Co-IP in GBM43 cells | [1][2] |

| Cell Viability Inhibition | ~30% at 10 µM | GBM43 cancer cells | [1] |

| Max Inactivation Rate (kinact) | 0.038 h-1 | TEAD4 | [1][2] |

| Half-life of Inactivation (t1/2) | 18.2 hours | TEAD4 | [1][2] |

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound in the context of the Hippo signaling pathway.

Caption: Mechanism of this compound in the Hippo signaling pathway.

Experimental Workflow for Co-Immunoprecipitation

The diagram below outlines the key steps for performing a co-immunoprecipitation experiment to assess the effect of this compound on the YAP-TEAD interaction.

Caption: Experimental workflow for a Co-IP assay with this compound.

Detailed Experimental Protocol: Co-Immunoprecipitation of YAP-TEAD

This protocol is adapted from standard Co-IP procedures and tailored for investigating the inhibitory effect of this compound on the YAP-TEAD interaction.[6][7][8]

Materials and Reagents

-

Cell Lines: Glioblastoma cell line (e.g., GBM43) or other cell lines with active Hippo signaling.

-

This compound: Prepare stock solutions in DMSO.

-

Antibodies:

-

Primary antibody for immunoprecipitation (e.g., anti-TEAD4).

-

Primary antibody for Western blot detection (e.g., anti-YAP, anti-TEAD4).

-

Isotype control IgG (e.g., Rabbit IgG).

-

Secondary antibodies (HRP-conjugated).

-

-

Beads: Protein A/G magnetic beads or agarose beads.

-

Buffers and Solutions:

-

Cell Lysis Buffer (non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

-

Wash Buffer: Cell Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

-

Elution Buffer: 1X Laemmli sample buffer.

-

Phosphate-Buffered Saline (PBS).

-

Tris-Buffered Saline with Tween-20 (TBST) for Western blotting.

-

Blocking buffer for Western blotting (e.g., 5% non-fat milk or BSA in TBST).

-

Procedure

1. Cell Culture and Treatment: a. Culture GBM43 cells to 70-80% confluency. b. Treat cells with 5 µM this compound or vehicle control (DMSO) for 48 hours.[1]

2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold cell lysis buffer to the plate and incubate on ice for 15-20 minutes with occasional scraping. c. Transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube. f. Determine the protein concentration of the lysate using a BCA or Bradford assay.

3. Pre-clearing the Lysate (Optional but Recommended): a. To a sufficient volume of lysate (e.g., 500 µg - 1 mg of total protein), add isotype control IgG and 20-30 µL of Protein A/G bead slurry. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads. d. Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.

4. Immunoprecipitation: a. Add the primary antibody for immunoprecipitation (e.g., anti-TEAD4) to the pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C.

5. Capture of Immune Complexes: a. Add 30-40 µL of Protein A/G bead slurry to the lysate-antibody mixture. b. Incubate on a rotator for 1-2 hours at 4°C.